molecular formula C9H7NO4 B3149700 2-(4-Nitrophenyl)-3-hydroxypropenal CAS No. 676605-99-5

2-(4-Nitrophenyl)-3-hydroxypropenal

Cat. No.: B3149700
CAS No.: 676605-99-5
M. Wt: 193.16 g/mol
InChI Key: ITSOOOACTGSLMS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-hydroxypropenal is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization of Functionalized Compounds

Research by Khalid et al. (2020) involves the synthesis of compounds similar to 2-(4-Nitrophenyl)-3-hydroxypropenal. They studied mono-carbonyl curcuminoids, utilizing various spectroscopic techniques for characterization and determining quantum chemical insights. Their work contributes to understanding the chemical properties and potential applications of such compounds (Khalid et al., 2020).

2. Fluorescence Properties for Molecular Probes

Motyka et al. (2011) investigated the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are structurally similar to this compound. These studies are significant for developing molecular fluorescent probes, as they tested various structural modifications for potential applications in biomolecular labeling and tracking (Motyka et al., 2011).

3. Antibacterial Activity

Parekh and Desai (2006) synthesized thiosemicarbazones derived from compounds structurally related to this compound. Their study focused on evaluating the antibacterial activity of these compounds against various bacteria strains, contributing to the field of medicinal chemistry and the search for new antibacterial agents (Parekh & Desai, 2006).

4. Immunological Responses

Research by Weinberger et al. (1980) on 4-Hydroxy-3-nitrophenyl (a related compound) investigates the immune response and suppressor cell populations. This research provides insight into immunological reactions, which can be relevant for understanding the role of similar nitrophenyl compounds in immune regulation (Weinberger et al., 1980).

5. Photophysical Studies

Kopylovich et al. (2011) studied the shift of a nitro group in phenylhydrazo-β-diketone, which shares some chemical characteristics with this compound. This research is significant for understanding the photophysical properties and reactivity of nitro-substituted compounds (Kopylovich et al., 2011).

6. Study of Electrochemical Properties

Mendkovich et al. (2017) explored the electroreduction mechanism of N-phenylhydroxylamines in aprotic solvents, including derivatives of nitrophenylhydroxylamines. Their work contributes to understanding the electrochemical behavior of nitrophenyl compounds, which can have implications in chemical synthesis and analysis (Mendkovich et al., 2017).

Properties

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSOOOACTGSLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.